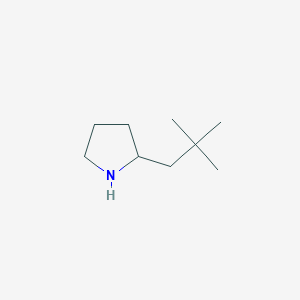

2-(2,2-Dimethylpropyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular formula of 2-(2,2-Dimethylpropyl)pyrrolidine is C9H19N. The InChI code is 1S/C9H19N/c1-9(2,3)7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3 .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The molecular weight of this compound is 141.258. It is a liquid at room temperature . The predicted density is 0.821±0.06 g/cm3, and the predicted boiling point is 177.5±8.0 °C .Aplicaciones Científicas De Investigación

Organocatalysis in Asymmetric Michael Addition

2-(2,2-Dimethylpropyl)pyrrolidine derivatives have been used in organocatalysis. For instance, the compound 1-(2-((3-hydroxynaphthalen-2-ylamino)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is effective in catalyzing asymmetric Michael addition reactions. This process involves forming a hydrogen bond between the catalyst and the reactant β-nitrostyrene, indicating the significance of this compound derivatives in organocatalysis (Cui Yan-fang, 2008).

Synthesis of Pyrrolidines

Pyrrolidines, including this compound, are essential in various chemical syntheses. For example, the cycloaddition reaction between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been explored, highlighting the polar nature of the reaction and its applications in producing pyrrolidine derivatives under mild conditions (Magdalena Żmigrodzka et al., 2022).

Anticoccidial Agents

Derivatives of this compound have shown potential as anticoccidial agents. For example, 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, including dimethylamine-substituted pyrrole, have demonstrated inhibitory effects on Eimeria tenella PKG, a cGMP-dependent protein kinase. These findings indicate a potential application in veterinary medicine (X. Qian et al., 2006).

Catalysis and Polymerization

This compound derivatives have been utilized in catalysis and polymerization processes. For instance, they have shown effectiveness in increasing the rate of polymerization and achieving narrower molecular weight distributions, indicating their utility in the field of materials science (S. Harrisson et al., 2012).

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives have found applications in synthesizing novel compounds with potential therapeutic properties. For example, polysubstituted pyrrolidines linked to 1,2,3-triazoles have shown promising anti-proliferative activities against human prostate cancer cells, demonstrating the compound's significance in drug development (Tuncay Ince et al., 2020).

Synthesis of Pyridine Derivatives

The compound has been used in synthesizing pyridine derivatives, which have broad applications in pharmaceuticals, agrochemicals, and photodynamic cancer therapy. This highlights its role in facilitating the synthesis of complex organic compounds with diverse applications (B. Maleki, 2015).

Nootropic and Antiepileptic Agents

Pyrrolidone derivatives, including those related to this compound, have been studied for their nootropic and neuroprotective effects. They have shown potential as antiepileptic agents, underscoring their significance in neuropharmacology (S. Shorvon, 2001).

Safety and Hazards

Direcciones Futuras

Pyrrolidine and its derivatives, including 2-(2,2-Dimethylpropyl)pyrrolidine, have been the subject of significant research interest due to their wide range of biological activities . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

2-(2,2-dimethylpropyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQWNEMIHJZPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383127-35-3 |

Source

|

| Record name | 2-(2,2-dimethylpropyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2436662.png)

![4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2436666.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436671.png)

![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2436676.png)

![3-(4-fluorophenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2436681.png)